molecular formula C10H12F2O3 B2889602 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylicacid CAS No. 2490430-36-7

7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylicacid

Cat. No.: B2889602
CAS No.: 2490430-36-7
M. Wt: 218.2
InChI Key: HIYMUGVHGYAHKW-UHFFFAOYSA-N
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Description

7,7-difluoro-9-oxobicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone group on a nonane ring system

Mechanism of Action

Mode of Action

The mode of action of 7,7-Difluoro-9-oxobicyclo[33It’s known that the compound contains two fluorine atoms and a carboxylic acid group, which could potentially interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and nonane derivatives.

    Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, often involving intramolecular aldol condensations or Diels-Alder reactions.

Industrial Production Methods

Industrial production of 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

    Esterification: Formation of esters.

Scientific Research Applications

7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of two fluorine atoms on the nonane ring, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3/c11-10(12)3-6-1-5(9(14)15)2-7(4-10)8(6)13/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMUGVHGYAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CC(CC1C2=O)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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